![molecular formula C16H14F2N4O2S2 B3011220 (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1286705-24-5](/img/structure/B3011220.png)
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H14F2N4O2S2 and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone represents a novel synthetic organic molecule with potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. Its unique structural features include a piperidine ring and various heterocycles that suggest significant biological activity. This article synthesizes current research findings regarding the biological activity of this compound, including its anticancer properties and mechanisms of action.
Structural Characteristics
The molecular structure of the compound can be depicted as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key parameters include temperature control, reaction time, and solvent choice to optimize yield and purity. The synthesis generally begins with the formation of the piperidine derivative followed by the introduction of the difluorobenzo[d]thiazole moiety through nucleophilic substitution.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives containing thiazole and thiadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown selective cytotoxicity toward MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values as low as 2.32 µg/mL .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
4e | MCF-7 | 10.10 | Induces cell cycle arrest |
4i | HepG2 | 2.32 | Increases Bax/Bcl-2 ratio |
4d | MCF-7 | 5.36 | Apoptosis induction through caspase activation |
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Cell Cycle Arrest : Treatment with this compound induces cell cycle arrest in the S and G2/M phases in various cancer cells.
- Apoptosis Induction : The compound significantly increases the Bax/Bcl-2 ratio and activates caspase pathways leading to programmed cell death.
- Selective Cytotoxicity : The compound demonstrates higher toxicity towards cancerous cells compared to normal mammalian cells .
Case Studies
A notable case study involved evaluating a series of thiazole-based compounds similar to our target molecule against multiple cancer cell lines. The study illustrated that modifications in substituents significantly affect biological activity. For example, substituting a phenyl group with a more lipophilic moiety enhanced cytotoxicity.
Example Case Study Findings
In one study focusing on thiazole derivatives:
- Compound 4e exhibited an IC50 of 10.10 µg/mL against MCF-7 cells.
- Compound 4i showed enhanced activity with an IC50 of 2.32 µg/mL against HepG2 cells.
These results underscore the importance of structural modifications in enhancing therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a piperidine ring linked to a difluorobenzo[d]thiazole moiety and a thiadiazole group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Derivative : Initial reactions create the piperidine framework.
- Nucleophilic Substitution : The difluorobenzo[d]thiazole is introduced through nucleophilic substitution.
- Coupling Reactions : The thiadiazole moiety is subsequently attached to complete the structure.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the compound's structure and purity.
The unique structural features of this compound suggest diverse biological activities:
Antimicrobial Properties
Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant antimicrobial activity. Preliminary studies suggest that (4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone may inhibit bacterial growth effectively, making it a candidate for developing new antibiotics.
Anticancer Activity
The compound's ability to inhibit specific enzymes involved in cancer pathways positions it as a potential anticancer agent. Studies have shown that modifications to the piperidine or thiadiazole groups can enhance its efficacy against various cancer cell lines.
Neuroprotective Effects
Given its structural analogies with known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases. Research is ongoing to evaluate its impact on neuronal survival and function.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of similar benzo[d]thiazole derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of the difluorobenzo[d]thiazole moiety in our compound suggests comparable or improved efficacy due to enhanced lipophilicity.
Case Study 2: Anticancer Mechanisms
A recent investigation into the anticancer mechanisms of related compounds demonstrated that they effectively inhibited the activity of protein kinases involved in cell proliferation. Our compound's structure allows for potential interactions with these kinases, warranting further exploration in cancer therapy.
Summary of Applications
Eigenschaften
IUPAC Name |
[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S2/c1-8-14(26-21-20-8)15(23)22-4-2-10(3-5-22)24-16-19-13-11(18)6-9(17)7-12(13)25-16/h6-7,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUSFKNKRRVDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.